
(2Z)-N-(4-tert-butylphenyl)-3-(4-chlorophenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2Z)-N-(4-tert-butylphenyl)-3-(4-chlorophenyl)prop-2-enamide, also known as A-967079, is a potent and selective transient receptor potential vanilloid 1 (TRPV1) antagonist. TRPV1 is a non-selective cation channel that is activated by various stimuli, such as heat, capsaicin, and protons, and plays a crucial role in pain sensation. A-967079 has been extensively studied for its potential as a therapeutic agent for pain management.
Scientific Research Applications
Polymer Synthesis and Properties
- Research has focused on synthesizing and characterizing new polyamides and polyimides with specific structural features, such as ortho-linked polyamides and polyimides with noncoplanar twisted biphenyl units containing tert-butylphenyl or trimethylsilyl phenyl groups. These materials exhibit high thermal stability, good solubility in organic solvents, and are capable of forming transparent, flexible films, suggesting their potential use in high-performance materials and coatings (Hsiao et al., 2000), (Kim et al., 2003).
Photovoltaic Applications
- Metallosalophen complexes, incorporating structural elements such as di-tert-butyl-salicylaldehyde, have been explored as photosensitizers in dye-sensitized solar cells (DSSCs). Despite initial low efficiencies due to structural aggregation, modifications such as co-adsorption with chenodeoxycholic acid (CDCA) have significantly enhanced performance, highlighting the potential of these complexes in photovoltaic applications (Zhang et al., 2020).
Catalysis and Asymmetric Synthesis
- Ligands with tert-butylmethylphosphino groups have shown excellent enantioselectivity and high catalytic activity in the asymmetric hydrogenation of functionalized alkenes. This has implications for the efficient synthesis of chiral pharmaceutical ingredients, demonstrating the utility of such ligands in catalytic and synthetic organic chemistry (Imamoto et al., 2012).
Electrochemical and Electrochromic Studies
- Studies on polyamides and polyimides containing tert-butylphenyl groups have revealed their significant electrochromic properties and electrochemical stability. These materials exhibit reversible redox behavior and color changes upon oxidation, suggesting their potential use in electrochromic devices and smart materials (Hsiao et al., 2009).
Antipathogenic Activity
- Thiourea derivatives with specific aryl substituents, including those with tert-butylphenyl groups, have been investigated for their antipathogenic activity. These compounds show significant activity against bacterial strains capable of forming biofilms, indicating their potential as novel antimicrobial agents with antibiofilm properties (Limban et al., 2011).
properties
IUPAC Name |
(Z)-N-(4-tert-butylphenyl)-3-(4-chlorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO/c1-19(2,3)15-7-11-17(12-8-15)21-18(22)13-6-14-4-9-16(20)10-5-14/h4-13H,1-3H3,(H,21,22)/b13-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZVUZUUMFKKZAV-MLPAPPSSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)/C=C\C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

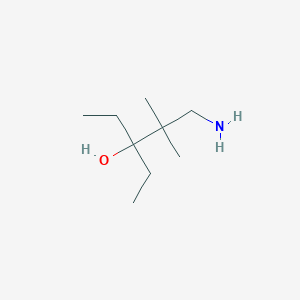
![5-{4-[(2,4-dichlorophenyl)sulfonyl]piperazino}-6-phenyl-3(2H)-pyridazinone](/img/structure/B2824222.png)
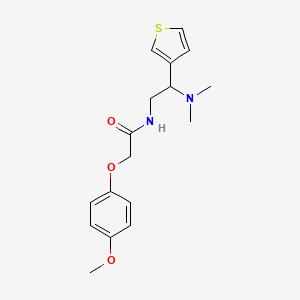
![N-benzyl-N-(4-methylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2824224.png)


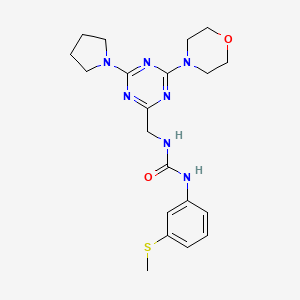
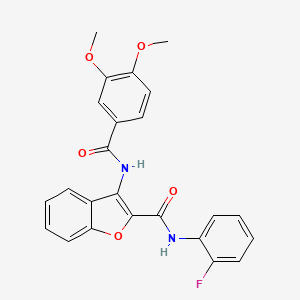
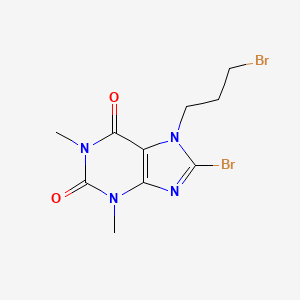
![N,N-diethyl-2-[3-[2-(4-methylpiperidin-1-yl)-2-oxoacetyl]indol-1-yl]acetamide](/img/structure/B2824232.png)
![Potassium [(3-chlorophenyl)methyl]trifluoroboranuide](/img/structure/B2824234.png)
![[3-(2,2-Difluoroethyl)-1-bicyclo[1.1.1]pentanyl]hydrazine;dihydrochloride](/img/structure/B2824235.png)
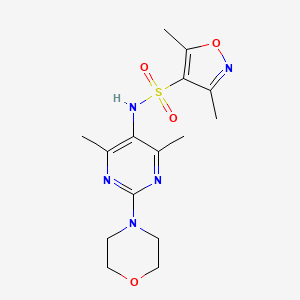
![2-[5-(3,4-difluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2824238.png)